3-Cyanobenzamidine Hydrochloride

Overview

Description

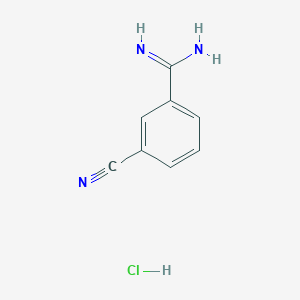

3-Cyanobenzamidine Hydrochloride is a chemical compound with the molecular formula C8H8ClN3. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a cyano group (-CN) and an amidine group (-C(=NH)NH2) attached to a benzene ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanobenzamidine Hydrochloride typically involves the reaction of 3-cyanobenzonitrile with ammonia or an amine in the presence of a hydrochloric acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired amidine compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyanobenzamidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The amidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the amidine group under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids or nitriles.

Reduction: Primary amines.

Substitution: Various substituted benzamidines.

Scientific Research Applications

3-Cyanobenzamidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and other biochemical processes.

Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Cyanobenzamidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

Benzamidine Hydrochloride: Similar structure but lacks the cyano group.

4-Cyanobenzamidine Hydrochloride: Similar structure with the cyano group in the para position.

2-Cyanobenzamidine Hydrochloride: Similar structure with the cyano group in the ortho position.

Uniqueness

3-Cyanobenzamidine Hydrochloride is unique due to the specific positioning of the cyano group on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its ortho and para counterparts.

Biological Activity

3-Cyanobenzamidine Hydrochloride, a compound with the molecular formula C8H8ClN3, has garnered significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, inhibition potency against specific enzymes, and relevant case studies.

- Molecular Weight: 185.62 g/mol

- Molecular Structure: The compound features a cyanobenzamidine moiety that is central to its interactions with various biological targets.

Biochemical Mechanisms

This compound primarily acts as an inhibitor of cysteine proteases, a family of enzymes involved in critical physiological processes such as protein degradation and cell signaling. The compound's mechanism includes:

- Reversible Inhibition: Forms covalent bonds with active site cysteine residues of cysteine proteases, modulating their activity.

- Influence on Cell Signaling: Alters cell signaling pathways and gene expression, impacting cellular metabolism and proliferation.

Inhibition Potency

The potency of this compound as an inhibitor of various cysteine proteases has been quantitatively assessed. The following table summarizes its inhibition constants (Ki) and binding affinities:

| Enzyme | Inhibition Constant (Ki) | Binding Affinity (kcal/mol) |

|---|---|---|

| Cathepsin K | 11 pM | -7.7 |

| Cathepsin S | 31 nM | -6.5 |

| Cathepsin B | Not specified | -6.0 |

| Cathepsin L | Not specified | -5.8 |

These values indicate that this compound exhibits exceptionally high potency against cathepsin K, highlighting its potential for therapeutic applications targeting this enzyme.

Cellular Effects

Influence on Cellular Metabolism:

- Modulates key signaling molecules leading to changes in cell proliferation and apoptosis.

- Engages in metabolic pathways related to amino acid metabolism through interactions with enzymes like gamma-glutamyltranspeptidase and L-asparaginase.

Transport and Distribution:

- The compound is transported within cells via specific transporters and binding proteins, facilitating its movement across cellular membranes.

Case Studies

Several studies have explored the biological implications of this compound:

- Cysteine Protease Inhibition: Research indicates that derivatives of 3-cyano-3-aza-β-amino acids show significant inhibition against human cathepsins. Modifications with bulky aromatic groups enhance inhibitory potency, suggesting structure-activity relationships that could inform drug design.

- Anticancer Potential: Compounds similar to this compound have been shown to inhibit growth factor receptor protein tyrosine kinases (PTKs), which are often deregulated in cancers. This suggests potential applications in cancer therapy by targeting these pathways.

- Antimicrobial Activity: Some derivatives have been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria, showcasing the versatility of cyano-containing compounds in medicinal chemistry.

Properties

IUPAC Name |

3-cyanobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIISHESBWIBGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=N)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.